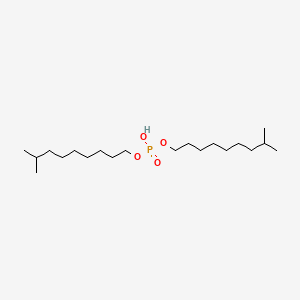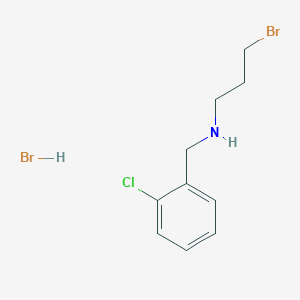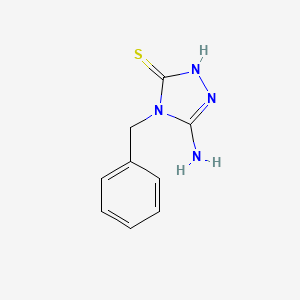
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone is a compound that features both a phenyl ring substituted with a hydroxy and iodine group, and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heteroaromatic systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone typically involves the coupling of a thiophene derivative with a phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
化学反应分析
Types of Reactions
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: (4-Oxo-3-iodophenyl)(thiophen-2-yl)methanone.
Reduction: (4-Hydroxyphenyl)(thiophen-2-yl)methanone.
Substitution: (4-Hydroxy-3-substituted phenyl)(thiophen-2-yl)methanone.
科学研究应用
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
(4-Hydroxyphenyl)(thiophen-2-yl)methanone: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(4-Iodophenyl)(thiophen-2-yl)methanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
(4-Hydroxy-3-chlorophenyl)(thiophen-2-yl)methanone: Substitutes chlorine for iodine, which may alter its chemical and biological properties.
Uniqueness
The presence of both a hydroxy and iodine group in (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone makes it unique. The hydroxy group enhances its ability to form hydrogen bonds, while the iodine atom increases its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
66203-50-7 |
|---|---|
分子式 |
C11H7IO2S |
分子量 |
330.14 g/mol |
IUPAC 名称 |
(4-hydroxy-3-iodophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7IO2S/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,13H |
InChI 键 |
WUEDLUDGQHRZBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





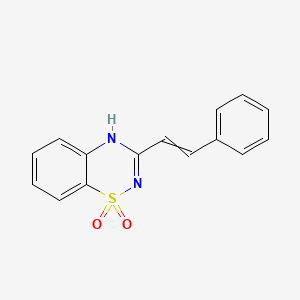
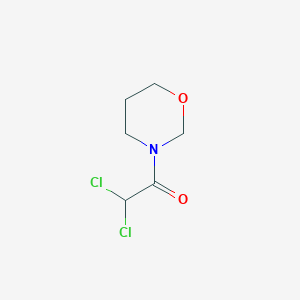




![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

